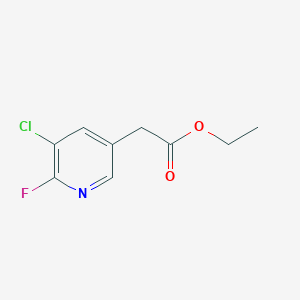

Ethyl 3-chloro-2-fluoropyridine-5-acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9ClFNO2 |

|---|---|

Molecular Weight |

217.62 g/mol |

IUPAC Name |

ethyl 2-(5-chloro-6-fluoropyridin-3-yl)acetate |

InChI |

InChI=1S/C9H9ClFNO2/c1-2-14-8(13)4-6-3-7(10)9(11)12-5-6/h3,5H,2,4H2,1H3 |

InChI Key |

NMXXRJNJZJEXDW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(N=C1)F)Cl |

Origin of Product |

United States |

Synthetic Strategies for Ethyl 3 Chloro 2 Fluoropyridine 5 Acetate

Precursor Development and Functionalization Pathways for the Pyridine (B92270) Core

The construction of the appropriately substituted pyridine ring is the foundational stage in the synthesis of the target molecule. This typically involves the strategic halogenation of a pyridine precursor to install the chloro and fluoro substituents at the desired C-3 and C-2 positions, respectively.

Strategic Halogenation of Pyridine Precursors

The regioselective introduction of chlorine and fluorine onto the pyridine ring is a critical challenge that can be addressed through various halogenation techniques. The order and method of these introductions are paramount to achieving the correct substitution pattern.

The synthesis of the key precursor, 2,3-dichloropyridine (B146566), is a crucial first step. Several methods have been developed to achieve this specific dichlorination pattern.

One effective method involves the diazotization of 3-amino-2-chloropyridine (B31603). In this process, the amino group is converted into a diazonium salt, which is then displaced by a chlorine atom. This reaction is typically carried out by treating 3-amino-2-chloropyridine with an alkali metal nitrite (B80452) in the presence of aqueous hydrochloric acid to form the diazonium salt. Subsequent decomposition of this salt, often catalyzed by a copper(I) or copper(II) salt, yields 2,3-dichloropyridine. google.com

Another synthetic route to 2,3-dichloropyridine starts from 2,6-dichloropyridine (B45657). This precursor undergoes a chlorination reaction to produce 2,3,6-trichloropyridine. The subsequent selective removal of the chlorine atom at the 6-position is achieved through a hydrogenation reaction, yielding the desired 2,3-dichloropyridine. patsnap.com A variation of this approach involves the saponification of 2,3,6-trichloropyridine, followed by dechlorination and a final chlorination step to arrive at 2,3-dichloropyridine. google.com

Furthermore, 2-chloronicotinic acid can serve as a starting material. Through a series of reactions including amidation, Hofmann degradation, diazotization, and a Sandmeyer reaction, 2,3-dichloropyridine can be synthesized. chemicalbook.com A one-pot synthesis has also been reported, starting from 3-aminopyridine (B143674), which undergoes chlorination followed by diazotization and a subsequent chlorination reaction to afford 2,3-dichloropyridine. patsnap.com

| Starting Material | Key Reactions | Reported Advantages |

|---|---|---|

| 3-Amino-2-chloropyridine | Diazotization, Sandmeyer Reaction | Direct introduction of chlorine at C-3. |

| 2,6-Dichloropyridine | Chlorination, Hydrogenation | Utilizes a readily available starting material. |

| 2-Chloronicotinic Acid | Amidation, Hofmann Degradation, Diazotization, Sandmeyer Reaction | Multi-step but established transformations. |

| 3-Aminopyridine | Chlorination, Diazotization (One-pot) | Streamlined one-pot procedure. |

With the 2,3-dichloropyridine precursor in hand, the next critical step is the selective introduction of a fluorine atom at the C-2 position. This is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Fluorination:

A well-established method for the synthesis of 3-chloro-2-fluoropyridine (B73461) involves the reaction of 2,3-dichloropyridine with a fluoride (B91410) salt in a polar aprotic solvent. A common reagent system for this transformation is cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds by the displacement of the chlorine atom at the more activated C-2 position by the fluoride ion. chemicalbook.com This selectivity is driven by the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which preferentially activates the α-position (C-2) towards nucleophilic attack.

| Fluorinating Agent | Solvent | Temperature | Reported Yield |

|---|---|---|---|

| Cesium Fluoride (CsF) | Dimethyl Sulfoxide (DMSO) | 110 °C | 71.9% |

Electrophilic Fluorination:

While less common for this specific transformation, electrophilic fluorination is another general strategy for introducing fluorine onto aromatic rings. This approach involves reacting the pyridine precursor with an electrophilic fluorine source. However, direct electrophilic fluorination of pyridines can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. Often, this requires highly reactive fluorinating agents and may lead to issues with regioselectivity. For the synthesis of 3-chloro-2-fluoropyridine, the nucleophilic approach starting from 2,3-dichloropyridine is generally more efficient and selective.

The synthesis of the 3-chloro-2-fluoropyridine core relies on a carefully planned sequence of halogenation reactions. The most logical and commonly employed strategy involves:

Chlorination at C-3: The initial step focuses on establishing the chloro substituent at the 3-position. As detailed in section 2.1.1.1, this can be achieved through various methods, with the diazotization of 3-amino-2-chloropyridine or the chlorination/dehydrochlorination of 2,6-dichloropyridine being prominent examples. This provides the 2,3-dichloropyridine intermediate.

Fluorination at C-2: Following the successful installation of the chlorine atom at C-3, the subsequent step is the selective introduction of fluorine at the C-2 position. The nucleophilic aromatic substitution of the C-2 chlorine in 2,3-dichloropyridine with a fluoride source, as described in section 2.1.1.2, is the preferred method due to its high regioselectivity and efficiency.

This sequential approach ensures the precise placement of both halogen atoms, which is crucial for the subsequent steps in the synthesis of the final target molecule.

Methodologies for Introducing and Modifying the Ester Functionality at C-5

Once the 3-chloro-2-fluoropyridine core is synthesized, the final stage involves the introduction and modification of the ester functionality at the C-5 position. This can be achieved through a variety of synthetic transformations.

A plausible strategy involves the introduction of a carbon-based functional group at the C-5 position of 3-chloro-2-fluoropyridine, which can then be elaborated into the desired ethyl acetate (B1210297) moiety. This can be accomplished through modern cross-coupling reactions. For instance, a palladium-catalyzed cross-coupling reaction could be employed to introduce a suitable two-carbon unit. nih.gov

Alternatively, a lithiation approach could be utilized. Directed ortho-metalation or halogen-metal exchange can generate a lithiated pyridine species, which can then react with an appropriate electrophile to introduce the desired functionality. For example, regioselective lithiation of a dihalopyridine followed by quenching with an electrophile can lead to functionalization at a specific position. nih.gov

Once a suitable precursor, such as (3-chloro-2-fluoropyridin-5-yl)acetic acid, is obtained, the final step is the esterification to form the ethyl ester.

The direct esterification of a pyridine carboxylic acid precursor, such as (3-chloro-2-fluoropyridin-5-yl)acetic acid, with ethanol (B145695) is a straightforward method to obtain the final product. This reaction is typically catalyzed by a strong acid.

A common method is the Fischer-Speier esterification, which involves refluxing the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol.

| Catalyst | Alcohol | General Conditions |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux |

| p-Toluenesulfonic Acid (p-TsOH) | Ethanol | Reflux, often with azeotropic removal of water |

The esterification can also be facilitated by the use of a Lewis acid catalyst. google.com The choice of catalyst and reaction conditions will depend on the specific substrate and desired yield.

Transformations from Other C-5 Functional Groups to Acetate Esters

The conversion of existing functional groups at the C-5 position of the pyridine ring, such as nitriles and carboxamides, into an acetate ester is a key synthetic route. This transformation often involves a multi-step process that begins with the hydrolysis of the nitrile or carboxamide to a carboxylic acid. This acid is then subjected to esterification to yield the final acetate ester.

Recent advancements have highlighted methods for the direct installation of various functional groups onto the benzene (B151609) ring, which can be conceptually applied to pyridine systems. These methods allow for the incorporation of esters, ketones, amides, and nitriles, showcasing the versatility of modern synthetic approaches. nih.gov

Catalyst and Reagent Systems in the Synthesis of Ethyl 3-chloro-2-fluoropyridine-5-acetate

The successful synthesis of this compound is highly dependent on the selection of appropriate catalysts and reagents. These components are critical for activating the pyridine ring and facilitating the desired chemical transformations with high selectivity.

Transition metal catalysis, particularly with palladium, plays a pivotal role in the functionalization of pyridines. researchgate.netresearchgate.netbeilstein-journals.org Palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon bonds, which is essential for introducing the acetate group. acs.orgnih.gov These reactions can proceed through the activation of C-H or C-X (where X is a halogen) bonds on the pyridine ring. nih.govslideshare.netnih.gov The choice of a suitable palladium precatalyst and ligands is crucial for the reaction's success, influencing both reactivity and selectivity. youtube.com For instance, palladium(II)-catalyzed reactions have been developed for the synthesis of substituted pyridines via a C-H alkenylation followed by an aza-6π-electrocyclization. acs.org

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Palladium(II) Acetate / Phosphine Ligands | C-H/C-X Arylation/Acetylation | Enables direct functionalization of the pyridine ring. acs.orgnih.gov |

| Rhodium(III) Complexes | Oxidative Annulation | Used for the synthesis of quinolines from pyridines. researchgate.net |

| Iridium Complexes | C-H Addition to Aldehydes | Offers meta-selectivity in pyridine functionalization. researchgate.net |

The introduction of fluorine and chlorine atoms at specific positions on the pyridine ring is a critical step.

Fluorinating Agents:

Selectfluor® (F-TEDA-BF4): This is a widely used electrophilic fluorinating agent. wikipedia.org It is effective for the fluorination of various organic compounds, including pyridine derivatives. nih.govresearchgate.netorganic-chemistry.org Mechanistic studies suggest that the reaction can proceed through either an electron transfer pathway or an SN2 attack at the fluorine atom. wikipedia.orgnih.gov

Cesium Fluoride (CsF) and Potassium Fluoride (KF): These nucleophilic fluoride sources are often used in halogen exchange (halex) reactions, where a chloro or bromo substituent is replaced by fluorine. For instance, 3-chloro-2-fluoropyridine can be synthesized from 2,3-dichloropyridine using CsF in DMSO at elevated temperatures. chemicalbook.com

Chlorinating Reagents:

Thionyl Chloride (SOCl2) and Phosphorus Oxychloride (POCl3): These reagents are commonly employed for the conversion of hydroxyl groups to chlorine atoms and for other chlorination reactions. chemicalforums.comresearchgate.netmasterorganicchemistry.comlibretexts.orgyoutube.com The choice between SOCl2 and POCl3 can depend on the specific substrate and desired reaction conditions. For instance, POCl3 is often used neat or with a base like N,N-dimethylaniline for the chlorination of quinazolones. researchgate.net

| Reagent | Type | Application | Example |

|---|---|---|---|

| Selectfluor® | Electrophilic Fluorinating Agent | Direct fluorination of pyridine rings. wikipedia.orgnih.gov | Reaction with 1,2-dihydropyridines to form 3-fluoro-3,6-dihydropyridines. nih.gov |

| Cesium Fluoride (CsF) | Nucleophilic Fluorinating Agent | Halogen exchange reactions. | Synthesis of 3-chloro-2-fluoropyridine from 2,3-dichloropyridine. chemicalbook.com |

| Thionyl Chloride (SOCl2) | Chlorinating Agent | Conversion of alcohols to alkyl chlorides. libretexts.org | Used with a catalytic amount of DMF for chlorination. researchgate.net |

| Phosphorus Oxychloride (POCl3) | Chlorinating Agent | Dehydration of alcohols to alkenes and chlorination. chemicalforums.commasterorganicchemistry.com | Chlorination of quinazolones. researchgate.net |

Organic bases and additives are frequently used to improve the efficiency and selectivity of synthetic reactions.

4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst, particularly in acylation and esterification reactions. commonorganicchemistry.comwikipedia.org It can accelerate peptide coupling reactions mediated by carbodiimides like EDC. nih.gov In esterification, DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium ion. wikipedia.orgnih.gov

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC is a water-soluble carbodiimide (B86325) commonly used as a coupling agent in the formation of amide and ester bonds. nih.gov It activates carboxylic acids to form a reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack. researchgate.net

The combination of EDC and DMAP is a powerful tool for esterification, even with sterically hindered alcohols. nih.govresearchgate.net

Optimization of Synthetic Parameters for Enhanced Yield and Purity

To maximize the yield and purity of this compound, it is essential to optimize various reaction parameters.

The choice of solvent, reaction temperature, and the stoichiometry of the reagents are all interconnected and have a significant impact on the outcome of the synthesis.

Solvent Systems: The solvent can influence the solubility of reactants, the reaction rate, and even the reaction pathway. acs.org For instance, in palladium-catalyzed reactions, solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) are often used. nih.gov The polarity of the solvent can affect the nucleophilicity of reagents and the stability of intermediates. researchgate.netresearchgate.net Microwave-assisted synthesis in the absence of a solvent has also been explored for certain amination reactions of halopyridines, offering a more environmentally friendly approach. researchgate.net

Temperature: Reaction temperature is a critical factor that affects the rate of reaction. Higher temperatures generally lead to faster reactions but can also promote the formation of side products. nih.govnih.gov Optimization of temperature is therefore crucial for achieving a balance between reaction speed and selectivity. For some reactions, conducting them at lower temperatures can minimize undesirable side reactions like dealkylation. nih.gov

Reagent Stoichiometry: The molar ratio of the reactants can significantly influence the yield and purity of the product. An excess of one reagent may be used to drive the reaction to completion, but this can also lead to difficulties in purification. Careful control of the stoichiometry is necessary to ensure efficient conversion of the starting materials while minimizing the formation of impurities. wikipedia.orgbaranlab.org

| Parameter | Influence on Synthesis | Examples of Optimization |

|---|---|---|

| Solvent | Affects solubility, reaction rate, and selectivity. acs.org | Using DMF in Pd-catalyzed couplings; exploring solvent-free microwave conditions. nih.govresearchgate.net |

| Temperature | Controls the rate of reaction and formation of byproducts. | Increasing temperature to improve yield in C-H arylation; lowering temperature to reduce dealkylation. nih.govnih.gov |

| Reagent Stoichiometry | Impacts reaction completion and purity of the final product. | Using an optimal ratio of catalyst, base, and reactants in Hantzsch pyridine synthesis. wikipedia.org |

Considerations for Process Intensification and Large-Scale Preparation

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough evaluation of process intensification strategies. These strategies aim to enhance reaction efficiency, improve safety, and reduce the environmental footprint. Key considerations include the adoption of continuous flow chemistry, advanced catalytic systems, and optimized reaction conditions.

Continuous flow reactors offer significant advantages over traditional batch processing for the synthesis of halogenated pyridines. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over reaction parameters and minimizing the formation of byproducts. This is particularly crucial for exothermic halogenation reactions, where temperature control is paramount for safety and selectivity. Furthermore, the reduced reactor volume at any given time enhances safety when handling potentially hazardous reagents.

The choice of catalyst and reaction medium is also critical for process intensification. The use of robust, recyclable catalysts can significantly improve process economy. For instance, phase-transfer catalysis could be explored for fluorination or chlorination steps, facilitating the reaction between reagents in different phases and simplifying downstream purification. The selection of greener solvents with high boiling points and low toxicity is another important aspect of developing a sustainable large-scale process.

Optimization of reaction parameters through statistical methods like Design of Experiments (DoE) can lead to significant improvements in yield and purity while minimizing waste. Factors such as reaction temperature, pressure, stoichiometry of reactants, and catalyst loading can be systematically varied to identify the optimal process window.

Below is a table summarizing potential process intensification strategies for the large-scale preparation of this compound:

| Strategy | Description | Potential Advantages |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a tank. | Enhanced safety, improved heat and mass transfer, better process control, potential for automation. |

| Advanced Catalysis | Utilization of highly active and selective catalysts, including heterogeneous or phase-transfer catalysts. | Increased reaction rates, higher yields, easier catalyst separation and recycling, reduced waste. |

| Solvent Selection | Use of green and sustainable solvents or solvent-free conditions. | Reduced environmental impact, improved process safety, potential for simplified workup. |

| Process Analytical Technology (PAT) | In-line monitoring of critical process parameters and quality attributes. | Real-time process control, improved consistency and product quality, reduced batch failures. |

| Energy Efficiency | Use of microwave irradiation or ultrasonic agitation to accelerate reactions. | Reduced reaction times, lower energy consumption, potential for improved yields. |

Comparative Analysis of Established and Emerging Synthetic Routes to Related Halogenated Pyridine Esters

The synthesis of halogenated pyridine esters, such as this compound, can be approached through various synthetic routes. A comparative analysis of these methods is essential for selecting the most efficient and scalable pathway. The primary approaches can be broadly categorized into classical multi-step syntheses and more modern, streamlined methodologies.

Emerging synthetic strategies focus on improving efficiency through one-pot or tandem reactions, minimizing intermediate isolation steps. For example, a convergent synthesis could involve the coupling of pre-functionalized fragments, allowing for the rapid assembly of the target molecule. The use of modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be envisioned for the introduction of the acetate moiety or other substituents.

Direct C-H functionalization represents a frontier in pyridine chemistry, offering the potential for highly atom-economical syntheses. While challenging for electron-deficient pyridine rings, the development of new catalytic systems is making this approach increasingly feasible. A direct C-H chlorination or fluorination of a pre-existing pyridine ester would significantly shorten the synthetic sequence.

The following table provides a comparative analysis of potential synthetic routes to related halogenated pyridine esters, with applicability to the synthesis of this compound:

| Synthetic Route | Description | Advantages | Disadvantages |

| Linear Synthesis from Pyridine Precursors | Stepwise introduction of substituents onto a pre-formed pyridine ring. | Well-established chemistry, predictable regioselectivity in many cases. | Often requires multiple steps, potentially leading to lower overall yields and increased waste. |

| Ring Construction (e.g., Hantzsch Synthesis) | Building the substituted pyridine ring from acyclic precursors. | High degree of flexibility in introducing substituents at various positions. | May require harsh reaction conditions and can sometimes lead to mixtures of isomers. |

| Cross-Coupling Reactions | Formation of C-C or C-X bonds using transition metal catalysts. | High efficiency and functional group tolerance. | Cost of catalysts and ligands can be a factor for large-scale production. |

| Direct C-H Functionalization | Direct introduction of functional groups onto the pyridine ring C-H bonds. | High atom economy, reduces the number of synthetic steps. | Can be challenging for electron-deficient pyridines, regioselectivity can be difficult to control. |

Mechanistic Insights into the Reactivity of Ethyl 3 Chloro 2 Fluoropyridine 5 Acetate

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine (B92270) Ring

The pyridine ring, being an electron-deficient (π-deficient) heterocycle, is inherently activated towards nucleophilic attack. This is in stark contrast to benzene (B151609), which typically undergoes electrophilic substitution. The presence of strong electron-withdrawing groups, such as halogens, further enhances this reactivity, making Nucleophilic Aromatic Substitution (SNAr) a primary reaction pathway for this molecule.

The general mechanism for SNAr involves a two-step addition-elimination process. First, a nucleophile attacks an electron-deficient carbon atom on the pyridine ring, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com In this intermediate, the aromaticity of the ring is temporarily broken. The reaction's rate-determining step is typically this initial nucleophilic attack. stackexchange.com In the second step, aromaticity is restored by the expulsion of a leaving group from the same carbon atom. youtube.com

The reactivity and regioselectivity of SNAr reactions on Ethyl 3-chloro-2-fluoropyridine-5-acetate are critically influenced by the electronic properties of the fluorine and chlorine substituents.

Reactivity: In the context of SNAr reactions, the rate is primarily determined by the stability of the Meisenheimer intermediate. stackexchange.com The substituent's ability to withdraw electron density and stabilize the negative charge is more important than its ability to act as a leaving group. stackexchange.com Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect strongly stabilizes the anionic intermediate, thereby lowering the activation energy for the initial nucleophilic attack. stackexchange.com Consequently, an aryl fluoride (B91410) is significantly more reactive in SNAr than other aryl halides. masterorganicchemistry.com The typical order of reactivity for halogens in SNAr is F > Cl > Br > I, which is the reverse of their leaving group ability in reactions like SN2. masterorganicchemistry.com

Regioselectivity: The compound offers two potential sites for nucleophilic attack: the C2 position (bearing the fluorine atom) and the C3 position (bearing the chlorine atom). The regioselectivity is overwhelmingly directed towards the C2 position. This preference is dictated by the superior ability of the C2 position to accommodate the negative charge in the Meisenheimer complex, due to its ortho relationship with the ring nitrogen. stackexchange.com Attack at C2 allows the negative charge to be delocalized directly onto the electronegative nitrogen atom through resonance, a stabilizing effect not possible with attack at C3. stackexchange.com Therefore, nucleophiles will selectively displace the fluoride at the C2 position, while the chloride at C3 remains, acting as a secondary electron-withdrawing group that further activates the ring.

Table 1: Comparison of Fluorine and Chlorine Substituents in SNAr Reactions

| Property | Fluorine (at C2) | Chlorine (at C3) |

|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | 3.16 |

| Primary Electronic Effect | Strongly inductive (-I) | Inductive (-I) and weakly mesomeric (+M) |

| Effect on Ring Activation | Strongly activating due to high electronegativity, making C2 highly electrophilic. stackexchange.com | Moderately activating. |

| Role in Regioselectivity | Acts as the preferential leaving group due to its position (C2) allowing stabilization by the pyridine nitrogen. stackexchange.com | Directs attack away from C3; its electron-withdrawing nature enhances the reactivity of the C2 position. |

| Leaving Group Ability (in SNAr) | Excellent effective leaving group due to stabilization of the transition state leading to the Meisenheimer complex. stackexchange.commasterorganicchemistry.com | Poorer effective leaving group compared to fluorine in this specific SNAr context. |

The nitrogen atom in the pyridine ring is fundamental to its reactivity in SNAr reactions. Its electronegativity inherently reduces the electron density of the entire ring system, making it susceptible to attack by nucleophiles. youtube.com More importantly, the nitrogen atom can stabilize the anionic Meisenheimer intermediate through resonance. stackexchange.com

When a nucleophile attacks the C2 (ortho) or C4 (para) positions, one of the resulting resonance structures places the negative charge directly on the nitrogen atom. stackexchange.comstackexchange.com This is a particularly stable resonance contributor because the negative charge is accommodated by an electronegative atom. This stabilization significantly lowers the energy of the transition state for the reaction, thereby accelerating the substitution process at these positions. stackexchange.com For this compound, attack at the C2 position benefits directly from this stabilizing effect, making it the highly favored reaction pathway.

Electrophilic Substitution Patterns and Selectivity in the Halogenated Pyridine System

Electrophilic Aromatic Substitution (EAS) on this compound is exceptionally difficult. The pyridine ring is intrinsically electron-deficient and is often compared to a nitrobenzene (B124822) system in terms of its low reactivity towards electrophiles. nih.govwikipedia.org Several factors combine to create a high energy barrier for EAS:

Inherent Electron Deficiency: The electronegative nitrogen atom reduces the ring's nucleophilicity. wikipedia.org

Lewis Basicity of Nitrogen: The lone pair on the pyridine nitrogen readily coordinates with electrophiles or the Lewis/Brønsted acid catalysts used in EAS reactions (e.g., AlCl₃, H₂SO₄). wikipedia.orgyoutube.com This forms a positively charged pyridinium (B92312) salt, which dramatically increases the deactivation of the ring.

Deactivating Substituents: The presence of two strongly electron-withdrawing halogen atoms (fluorine and chlorine) further depletes the ring of electron density, rendering it even less reactive.

Due to this profound deactivation, electrophilic substitution on this compound is generally not a viable synthetic pathway and would require extremely harsh reaction conditions, likely leading to decomposition or a mixture of products in low yields. nih.govyoutube.com

Radical-Mediated Transformations and their Mechanistic Pathways

While ionic pathways like SNAr dominate the reactivity of halogenated pyridines, radical-mediated transformations offer alternative, albeit less common, mechanistic routes. General radical pathways on aryl halides can include radical nucleophilic substitution (SRN1) or reactions involving homolytic cleavage of a carbon-halogen bond.

The SRN1 mechanism involves the formation of a radical anion intermediate. This pathway is more common for aryl iodides and bromides and may not be favored for chlorides and especially fluorides due to the high strength of the C-F bond.

Direct homolytic cleavage of the C-X bond to generate a pyridyl radical is also challenging. The C-F bond is exceptionally strong, while the C-Cl bond is more susceptible to cleavage under photolytic or high-temperature conditions. If a pyridyl radical were formed at the C3 position via C-Cl bond cleavage, it could then participate in various radical trapping or propagation steps.

Specific, well-documented radical-mediated transformations for this compound are not prevalent in the literature. The mechanistic pathways would be highly dependent on the specific reagents and conditions employed (e.g., radical initiators, light, temperature) and would require dedicated experimental studies for elucidation.

Hydrolytic Stability and Trans-esterification Reactions of the Ethyl Acetate (B1210297) Moiety

The ethyl acetate group at the C5 position undergoes typical ester reactions, namely hydrolysis and trans-esterification. The electronic nature of the substituted pyridine ring influences the rate of these transformations.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 3-chloro-2-fluoropyridine-5-acetic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out by heating the ester in the presence of a strong aqueous acid (e.g., H₂SO₄, HCl).

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving treatment with a strong base like sodium hydroxide (B78521) or potassium hydroxide. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

The strong electron-withdrawing effect of the 3-chloro-2-fluoropyridinyl group makes the carbonyl carbon of the ester more electrophilic. This increased electrophilicity is expected to accelerate the rate of both acid- and base-catalyzed hydrolysis compared to a simple aliphatic ester like ethyl acetate.

Trans-esterification: This reaction involves the substitution of the ethoxy group (-OEt) of the ester with a different alkoxy group (-OR') from another alcohol (R'-OH). The reaction is typically catalyzed by an acid or a base and is an equilibrium process. To drive the reaction to completion, the new alcohol (R'-OH) is often used in large excess, or the displaced ethanol (B145695) is removed from the reaction mixture as it forms.

Advanced Spectroscopic Characterization and Structural Analysis of Ethyl 3 Chloro 2 Fluoropyridine 5 Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through the analysis of various NMR experiments, the chemical environment, connectivity, and spatial proximity of atoms can be mapped out in detail.

The ¹H NMR spectrum of Ethyl 3-chloro-2-fluoropyridine-5-acetate provides distinct signals corresponding to each unique proton environment in the molecule. The ethyl ester group is readily identified by its characteristic triplet-quartet pattern. The aromatic region reveals two signals for the pyridine (B92270) ring protons, with their chemical shifts and multiplicities influenced by the electronic effects of the halogen and ester substituents. Crucially, the presence of the fluorine atom introduces additional splitting (coupling) to nearby protons, which is observable in the fine structure of the signals.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. The carbonyl carbon of the ester group appears at a characteristic downfield shift. The carbons of the pyridine ring are distinguished based on their substitution and the electronic influence of the adjacent fluorine and chlorine atoms. The C-F coupling constants (¹JCF, ²JCF, etc.) are particularly informative for confirming assignments.

Specific assignments and coupling constants are detailed in the table below.

¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) | ¹³C-F Coupling Constants (J, Hz) |

| Pyridine H-4 | ~8.45 | Doublet (d) | J(H,F) ≈ 2-4 Hz | ~148.5 | ²J(C,F) ≈ 15-20 Hz |

| Pyridine H-6 | ~7.80 | Singlet (br) | - | ~140.2 | ⁴J(C,F) ≈ 3-5 Hz |

| -CH₂- (Side Chain) | ~3.80 | Singlet | - | ~35.1 | ⁴J(C,F) ≈ 1-2 Hz |

| O-CH₂- (Ethyl) | ~4.15 | Quartet (q) | J(H,H) = 7.1 Hz | ~61.5 | - |

| -CH₃ (Ethyl) | ~1.25 | Triplet (t) | J(H,H) = 7.1 Hz | ~14.1 | - |

| Pyridine C-2 | - | - | - | ~155.0 | ¹J(C,F) ≈ 230-250 Hz |

| Pyridine C-3 | - | - | - | ~122.3 | ²J(C,F) ≈ 25-30 Hz |

| Pyridine C-5 | - | - | - | ~130.8 | ³J(C,F) ≈ 5-8 Hz |

| C=O (Ester) | - | - | - | ~170.0 | - |

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. Coupling constants (J) are reported in Hertz (Hz). The values presented are typical and may vary slightly based on solvent and experimental conditions.

¹⁹F NMR is a highly sensitive technique used specifically to probe the fluorine nucleus. For this compound, the ¹⁹F NMR spectrum displays a single primary signal, confirming the presence of one fluorine environment. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic pyridine ring. Furthermore, the signal's multiplicity reveals couplings to adjacent protons (H-4), providing corroborative evidence for the structural assignment derived from ¹H NMR. This technique is also exceptionally useful for quantitative analysis in mixtures containing multiple fluorine-containing species.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assembling the molecular structure by revealing correlations between nuclei. science.govslideshare.net

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. For this molecule, a key correlation would be observed between the ethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). sdsu.edu This allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum. For instance, the signal at δ ~4.15 ppm in the ¹H spectrum would correlate with the carbon signal at δ ~61.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds, ²JCH and ³JCH). youtube.com It is crucial for connecting molecular fragments. Key HMBC correlations would include:

The side-chain methylene protons (~3.80 ppm) to the pyridine carbons C-4, C-5, C-6, and the ester carbonyl carbon (C=O).

The pyridine proton H-4 (~8.45 ppm) to pyridine carbons C-2, C-3, C-5, and C-6.

The ethyl methylene protons (~4.15 ppm) to the ester carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This can help confirm the regiochemistry and conformation of substituents on the pyridine ring.

Together, these 2D NMR experiments provide an interlocking web of evidence that validates the complete and correct structural assignment of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental composition. xmu.edu.cn For this compound (C₉H₉ClFNO₂), the calculated exact mass of the molecular ion [M+H]⁺ is 218.0327. An experimental HRMS measurement confirming this value provides unequivocal evidence for the compound's molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, revealing characteristic pathways that offer structural insights. researchgate.netnih.gov The fragmentation of this compound is expected to proceed through several key pathways common to esters and halogenated aromatic compounds. libretexts.org

Predicted HRMS Fragmentation Data for this compound

| Ion | Formula | Calculated m/z | Description of Loss |

| [M+H]⁺ | [C₉H₁₀ClFNO₂]⁺ | 218.0327 | Protonated Molecular Ion |

| [M+H - C₂H₄]⁺ | [C₇H₆ClFNO₂]⁺ | 190.0011 | Loss of ethylene (B1197577) from the ethyl group |

| [M+H - C₂H₅O]⁺ | [C₇H₅ClFNO]⁺ | 171.9959 | Loss of the ethoxy radical |

| [M+H - C₂H₅OH]⁺ | [C₇H₄ClFNO]⁺ | 170.9878 | Loss of ethanol (B145695) |

| [C₆H₄ClFN]⁺ | [C₆H₄ClFN]⁺ | 144.0014 | Loss of the entire acetate (B1210297) side chain (-CH₂CO₂) |

| [C₅H₃ClFN]⁺ | [C₅H₃ClFN]⁺ | 130.9858 | Cleavage of the side chain at the pyridine ring |

Note: m/z values correspond to the monoisotopic mass of the protonated species.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. elixirpublishers.com

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group. Other key absorptions include C-O stretching from the ester, C-H stretching from the aliphatic and aromatic portions, and vibrations associated with the pyridine ring and its halogen substituents (C-F, C-Cl). asianpubs.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds and aromatic ring systems. The symmetric vibrations of the pyridine ring are often more prominent in the Raman spectrum. cdnsciencepub.com

Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 | Medium |

| C=O Stretch (Ester) | ~1735 | ~1735 | Strong (IR) |

| Pyridine Ring C=C/C=N Stretches | 1600 - 1450 | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Ester) | 1250 - 1150 | 1250 - 1150 | Strong (IR) |

| C-F Stretch | 1100 - 1000 | 1100 - 1000 | Strong (IR) |

| C-Cl Stretch | 800 - 600 | 800 - 600 | Medium |

Note: Frequencies are approximate and can be influenced by the molecular environment and physical state of the sample.

Chromatographic Purity Assessment (e.g., HPLC) as a Research Tool for Reaction Monitoring and Product Validation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is routinely employed to assess the purity of synthesized compounds like this compound and to monitor the progress of a chemical reaction over time. google.com

A common method for this type of moderately polar compound is reverse-phase HPLC. In this setup, the compound is passed through a non-polar stationary phase (like C18) using a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks detected, typically using an ultraviolet (UV) detector set to a wavelength where the pyridine ring absorbs strongly (e.g., 254 nm). By analyzing samples from a reaction at different time points, one can track the consumption of starting materials and the formation of the product, thereby optimizing reaction conditions.

Typical HPLC Conditions for Analysis

| Parameter | Condition |

| Column | Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water gradient (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Computational and Theoretical Investigations of Ethyl 3 Chloro 2 Fluoropyridine 5 Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a principal tool in computational chemistry for investigating the electronic characteristics of organic molecules. For Ethyl 3-chloro-2-fluoropyridine-5-acetate, DFT calculations can offer a detailed picture of its molecular orbitals, electron density distribution, and inherent reactivity, which are fundamental to understanding its chemical behavior.

The electronic properties of the pyridine (B92270) ring in this compound are significantly influenced by the presence of three distinct substituents: a fluorine atom at the 2-position, a chlorine atom at the 3-position, and an ethyl acetate (B1210297) group at the 5-position. DFT calculations can precisely map the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the molecule's reactivity.

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most receptive to accepting an electron, highlighting sites prone to nucleophilic attack. For this molecule, the electron-withdrawing nature of the fluorine, chlorine, and the ester group is expected to lower the energy of the LUMO, making the pyridine ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr).

The electron density distribution, also calculable via DFT, would likely show a significant polarization of the pyridine ring. The electronegative halogen atoms and the nitrogen atom will draw electron density away from the carbon atoms of the ring. This creates electrophilic carbon centers, particularly at positions susceptible to nucleophilic attack. A molecular electrostatic potential (MEP) map would visually represent these electron-rich (negative potential) and electron-poor (positive potential) regions, with the areas of highest positive potential indicating the most likely sites for nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates moderate electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates a strong propensity to accept electrons, facilitating nucleophilic attack |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability |

Disclaimer: The data in this table is illustrative and based on typical values for similar halogenated pyridines. It is not derived from actual DFT calculations on this compound.

Beyond HOMO and LUMO analysis, DFT can provide more nuanced reactivity descriptors. Fukui functions, for instance, are powerful tools for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. By analyzing the change in electron density upon the addition or removal of an electron, the Fukui function can pinpoint the specific atoms most likely to engage in a chemical reaction. For this compound, the Fukui function for nucleophilic attack (f+) would be expected to be largest on the carbon atoms bearing the halogen substituents, confirming their status as primary sites for SNAr reactions.

Local ionization potentials, calculated on the molecular surface, provide another layer of insight. Lower ionization potentials indicate regions where it is easier to remove an electron, corresponding to sites susceptible to electrophilic attack. Conversely, regions with high electron affinity are prone to nucleophilic attack. These detailed reactivity maps are invaluable for synthetic chemists, allowing them to predict regioselectivity and optimize reaction conditions to favor the desired product.

Modeling Reaction Pathways and Transition States for Key Transformations

Computational modeling extends beyond static molecular properties to the dynamic processes of chemical reactions. By mapping the potential energy surface for a given transformation, researchers can identify transition states, calculate activation energies, and ultimately predict reaction kinetics and mechanisms.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing halogenated pyridines. The generally accepted mechanism proceeds through a two-step addition-elimination sequence involving a discrete Meisenheimer intermediate. However, recent computational studies have suggested that some SNAr reactions may proceed through a concerted mechanism. DFT calculations can be employed to distinguish between these pathways for this compound.

By modeling the reaction coordinate for the displacement of either the chloride or fluoride (B91410) by a nucleophile, the energy profile can be determined. A pathway featuring a stable intermediate would support the stepwise Meisenheimer mechanism. In contrast, a pathway with a single energy maximum corresponding to the transition state would indicate a concerted process. The relative stability of the potential intermediates and transition states for substitution at the 2- and 3-positions can also be compared to predict which halogen is more likely to be displaced.

A key output of reaction pathway modeling is the calculation of activation energies (energy barriers). The height of this barrier on the potential energy surface is directly related to the rate of the reaction. Using transition state theory, these energy barriers can be used to estimate theoretical rate constants. This predictive capability allows for the in silico screening of different nucleophiles and reaction conditions to identify those that are most likely to be efficient in the laboratory. For instance, the energy barriers for the reaction of this compound with a series of amines could be calculated to predict which amine would react the fastest and with the highest yield.

Table 2: Hypothetical Calculated Energy Barriers for SNAr of this compound with Ammonia

| Reaction Site | Mechanism | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

|---|---|---|---|

| C2-F Substitution | Stepwise | 18.5 | Slower |

Disclaimer: The data in this table is for illustrative purposes to demonstrate the type of information that can be obtained from computational modeling and does not represent experimentally verified values for this specific reaction.

Conformational Analysis of the Ethyl Acetate Side Chain and its Influence on Pyridine Ring Properties

Computational methods can be used to perform a conformational search, identifying the various low-energy conformations (rotamers) of the ethyl acetate side chain. By rotating the single bonds in the side chain and calculating the energy at each step, a potential energy surface for the conformational landscape can be generated. The most stable conformers can then be used for further analysis of the molecule's electronic properties. This is important because different conformers may exhibit slightly different reactivity profiles. Furthermore, understanding the preferred conformations can be crucial in contexts where the molecule interacts with a biological target, as the shape of the molecule is a key determinant of its binding affinity.

Application of Quantum Chemical Calculations for Spectroscopic Data Interpretation

A thorough review of scientific literature and chemical databases reveals a significant gap in the specific computational and theoretical investigation of this compound. While quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for interpreting and predicting spectroscopic data (such as NMR, IR, and UV-Vis spectra), dedicated studies applying these methods to this compound are not publicly available at this time.

In general, such computational studies provide invaluable insights by correlating theoretical calculations with experimental results. For instance, DFT calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra, the vibrational frequencies in an IR spectrum, and the electronic transitions observed in UV-Vis spectroscopy. By comparing the calculated spectra with experimentally obtained data, researchers can confirm the molecular structure, understand the electronic environment of different atoms, and assign specific spectral features to corresponding molecular motions or electronic excitations.

Numerous studies on related pyridine derivatives have successfully utilized these computational approaches. For example, research on other halogenated or substituted pyridines has demonstrated the accuracy of DFT methods in reproducing experimental spectroscopic data, aiding in the structural elucidation and analysis of these compounds. These studies often involve optimizing the molecular geometry of the compound in a simulated environment and then calculating the spectroscopic properties based on this optimized structure.

However, without specific research focused on this compound, it is not possible to present detailed research findings or data tables comparing theoretical and experimental spectroscopic values for this particular compound. The application of quantum chemical calculations to interpret its spectroscopic data remains a prospective area for future research. Such a study would be essential for a deeper understanding of the structure-property relationships of this molecule.

Applications and Synthetic Utility of Ethyl 3 Chloro 2 Fluoropyridine 5 Acetate in Organic Synthesis

Building Block for Diverse Pyridine-Containing Architectures

The inherent reactivity of the halopyridine core of ethyl 3-chloro-2-fluoropyridine-5-acetate makes it an excellent starting material for the construction of more elaborate molecular frameworks. The presence of both chloro and fluoro substituents allows for selective and sequential reactions, providing a pathway to a variety of pyridine (B92270) derivatives.

Construction of Fused Heterocyclic Systems Incorporating the Halopyridine Moiety

The 2,3-dihalo substitution pattern on the pyridine ring is a key feature that enables the construction of fused heterocyclic systems through cyclocondensation reactions. While direct examples utilizing this compound are not extensively documented in publicly available literature, the analogous reactivity of related 2,3-dihalopyridines provides a clear blueprint for its potential applications.

One of the most common strategies involves the reaction with bifunctional nucleophiles. For instance, reaction of a 2,3-dihalopyridine with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a hydrazinopyridine intermediate. This intermediate is a versatile precursor for the synthesis of various fused nitrogen-containing heterocycles. Subsequent reaction with dicarbonyl compounds or their equivalents can yield pyridopyridazines, while reaction with nitrous acid can lead to the formation of triazolopyridines.

A plausible reaction scheme starting from a derivative of the title compound is outlined below:

| Reactant 1 | Reactant 2 | Product Class | Potential Fused System |

| 3-chloro-2-hydrazinopyridine-5-carboxylate | 1,2-Diketone | Pyridopyridazine | Substituted pyridazino[4,5-b]pyridine |

| 3-chloro-2-hydrazinopyridine-5-carboxylate | α-Halo ketone | Pyridotriazine | Substituted triazino[4,5-b]pyridine |

| 3-amino-2-chloropyridine-5-carboxylate | Guanidine | Pyridopyrimidine | Substituted pyrido[2,3-d]pyrimidine |

These fused heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties, which often translate into desirable biological activities or physical characteristics.

Precursor for Pyridine Derivatives with Tunable Electronic Properties for Material Science Research

Fluorinated pyridine derivatives are of growing interest in the field of material science, particularly for applications in organic electronics. The strong electron-withdrawing nature of the fluorine atom can significantly influence the electronic properties of the pyridine ring, affecting its LUMO and HOMO energy levels. This makes fluorinated pyridines attractive components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

This compound can serve as a precursor to a variety of pyridine derivatives with tailored electronic properties. The chloro and fluoro substituents can be strategically replaced or modified through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions to introduce different functional groups. For example, the chlorine atom at the 3-position can be displaced by various nucleophiles, while the fluorine atom at the 2-position can also be substituted, albeit typically under harsher conditions.

Furthermore, the ethyl acetate (B1210297) group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to anchor the pyridine core to other molecules or surfaces. This versatility allows for the systematic tuning of the electronic and photophysical properties of the resulting materials.

Intermediate in the Synthesis of Functionally Active Molecules for Targeted Research

The 3-chloro-2-fluoropyridine (B73461) scaffold is a key component in a number of biologically active molecules. This compound, as a derivative of this scaffold, is a valuable intermediate for the synthesis of novel compounds for pharmaceutical and agrochemical research.

Strategic Use in Medicinal Chemistry Research for Novel Pharmaceutical Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs. The introduction of fluorine and chlorine atoms can enhance the metabolic stability, binding affinity, and cell permeability of drug candidates. While specific examples detailing the use of this compound in the synthesis of named pharmaceutical scaffolds are limited in the public domain, the utility of the core structure is well-established.

For example, related fluorinated and chlorinated pyridine derivatives are known to be key intermediates in the synthesis of various kinase inhibitors, which are a major class of anti-cancer drugs. The halogens provide reactive handles for the introduction of various side chains that can interact with the target protein. The ester group can be converted to an amide or other functional group to further explore the structure-activity relationship (SAR).

Contribution to Agrochemical Discovery as a Key Intermediate in Crop Protection Agent Synthesis

The development of new and effective crop protection agents is crucial for global food security. Pyridine-based herbicides, insecticides, and fungicides are widely used in modern agriculture. The 3-chloro-2-fluoropyridine moiety is present in several commercial and developmental agrochemicals.

A notable example of the utility of a related scaffold is found in a Chinese patent (CN105418496A), which describes the synthesis of fungicidal compounds from 3-chloro-2-hydrazinopyridine. This precursor can be conceptually derived from a 2,3-dichloropyridine (B146566), a close relative of the title compound. The patent discloses that the resulting acylhydrazone derivatives exhibit significant inhibitory effects against tomato bacterial spot and cucumber Fusarium wilt. This highlights the potential of the 3-chloro-2-halopyridine scaffold in the discovery of new agrochemicals. This compound could be a valuable starting material for the synthesis of analogous compounds with potentially improved properties.

Further Derivatization for Novel Chemical Entities and Libraries

The synthetic versatility of this compound makes it an ideal starting point for the generation of novel chemical entities and diverse chemical libraries for high-throughput screening. The three distinct functional groups on the pyridine ring—the ethyl ester, the chlorine atom, and the fluorine atom—can be selectively manipulated to create a wide range of derivatives.

The ethyl ester can be hydrolyzed to the carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups. The chlorine atom is susceptible to nucleophilic substitution and can be replaced by a wide range of nucleophiles, including amines, alcohols, and thiols. It can also participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. The fluorine atom, while generally less reactive than chlorine in SNAr reactions, can also be displaced under more forcing conditions, allowing for the introduction of another point of diversity.

This multi-faceted reactivity allows for the systematic exploration of the chemical space around the 3-chloro-2-fluoropyridine-5-acetate core, leading to the generation of libraries of novel compounds with potential applications in drug discovery, agrochemical research, and materials science.

Modifications of the Ethyl Ester Group for Diverse Functionalities

The ethyl ester group at the 5-position of the pyridine ring is a key handle for introducing various functionalities. It can undergo several classical transformations to yield acids, amides, alcohols, and other esters, thereby expanding the synthetic possibilities.

Hydrolysis to Carboxylic Acid: The most fundamental transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-chloro-2-fluoropyridine-5-acetic acid. This reaction is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in an aqueous or alcoholic solvent, followed by acidic workup. The resulting carboxylic acid is a versatile intermediate in its own right, enabling further reactions such as amide bond formation using standard coupling reagents or conversion to other functional groups.

Amidation: Direct conversion of the ethyl ester to an amide can be accomplished by reacting it with a primary or secondary amine. This process, known as aminolysis, can sometimes require elevated temperatures or the use of catalysts. For substrates like fluoropyridines, reaction conditions must be chosen carefully to avoid competing nucleophilic substitution at the halogenated positions. For instance, the selective transformation of an ester on a fluoropyridine ring to an N-methyl amide has been achieved by using aqueous methylamine (B109427) in methanol, a solvent choice that minimizes substitution of the fluoride (B91410). nih.gov

Transesterification: The ethyl group of the ester can be exchanged for other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by an acid or a base in the presence of an excess of the desired alcohol. This allows for the modulation of the steric and electronic properties of the ester group, which can be important for tailoring the physical or biological properties of the final molecule.

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, 2-(3-chloro-2-fluoropyridin-5-yl)ethanol. This transformation is commonly carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). The resulting alcohol provides a new site for further functionalization, such as oxidation to an aldehyde, conversion to a leaving group for substitution reactions, or ether formation.

The table below summarizes the key transformations of the ethyl ester group.

| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |

| This compound | 1. NaOH, H₂O/EtOH2. H₃O⁺ | 3-chloro-2-fluoropyridine-5-acetic acid | Ester to Carboxylic Acid |

| This compound | R¹R²NH, Heat or Catalyst | N-R¹,N-R²-2-(3-chloro-2-fluoropyridin-5-yl)acetamide | Ester to Amide |

| This compound | R'OH, Acid or Base Catalyst | Alkyl 3-chloro-2-fluoropyridine-5-acetate | Transesterification |

| This compound | LiAlH₄, THF | 2-(3-chloro-2-fluoropyridin-5-yl)ethanol | Ester to Alcohol |

Transformations of the Halogen Substituents for Further Elaboration

The pyridine ring of this compound is substituted with two different halogens, chlorine at the 3-position and fluorine at the 2-position. Their distinct electronic environments and positions relative to the ring nitrogen lead to differential reactivity, which can be exploited for selective functionalization.

Nucleophilic Aromatic Substitution (SNAr) of the 2-Fluoro Group: The fluorine atom at the C-2 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex. Fluorine is an excellent leaving group in SNAr reactions on electron-deficient aromatic rings. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be significantly faster than that of 2-chloropyridine. nih.gov This high reactivity allows for the displacement of the fluoride by a wide variety of nucleophiles, including alkoxides, thiolates, and amines, under relatively mild conditions. This provides a powerful method for introducing diverse substituents at the 2-position while leaving the C-3 chloro substituent intact.

Cross-Coupling Reactions at the 3-Chloro Position: In contrast to the 2-fluoro position, the chlorine atom at the C-3 position is less susceptible to SNAr. However, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The 3-chloro substituent can be coupled with boronic acids or their esters in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is a robust method for introducing aryl, heteroaryl, or alkyl groups at the 3-position.

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper(I), provides a direct route to 3-alkynylpyridine derivatives. soton.ac.uk This is a valuable transformation for building more complex molecular skeletons.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the 3-chloropyridine (B48278) moiety with amines, leading to the formation of 3-aminopyridine (B143674) derivatives.

The selective manipulation of these two halogen atoms is a cornerstone of the synthetic utility of this compound, allowing for a divergent approach to a wide array of complex pyridine derivatives.

The table below outlines the primary transformations involving the halogen substituents.

| Halogen Position | Reaction Type | Typical Reagents | Product Type |

| 2-Fluoro | Nucleophilic Aromatic Substitution (SNAr) | R-OH/Base, R-SH/Base, R₂NH | 2-Alkoxy-, 2-Alkylthio-, or 2-Amino-3-chloropyridine derivatives |

| 3-Chloro | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 3-Aryl- or 3-Alkyl-2-fluoropyridine derivatives |

| 3-Chloro | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | 3-Alkynyl-2-fluoropyridine derivatives |

| 3-Chloro | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 3-Amino-2-fluoropyridine derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.